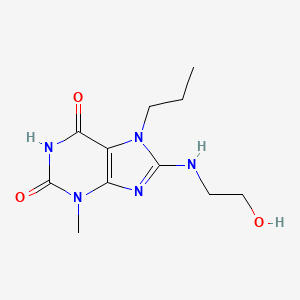

8-((2-hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-(2-hydroxyethylamino)-3-methyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O3/c1-3-5-16-7-8(13-10(16)12-4-6-17)15(2)11(19)14-9(7)18/h17H,3-6H2,1-2H3,(H,12,13)(H,14,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQLXBPGEGXWAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Reaction with Hydroxyethylamine: The purine derivative is reacted with hydroxyethylamine under controlled conditions to introduce the hydroxyethylamino group.

Alkylation: The intermediate product is then subjected to alkylation reactions to introduce the methyl and propyl groups at the appropriate positions on the purine ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-((2-hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can modify the purine ring or the attached functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

8-((2-hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-((2-hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target proteins, while the purine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The purine-2,6-dione scaffold is a common framework in medicinal chemistry. Modifications at positions 7 and 8 significantly alter biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Key Observations:

- 7-Substituent Effects :

- Propyl (Target) : Balances hydrophilicity and lipophilicity, favoring metabolic stability.

- But-2-yn-1-yl (Linagliptin Impurity 1) : Introduces rigidity and electron-deficient character, affecting enzyme inhibition .

- Aromatic/Chlorinated Groups () : Enhance lipophilicity and receptor binding but may reduce solubility .

- 8-Substituent Effects: Hydroxyethylamino (Target): Improves water solubility, critical for renal excretion. Dimethylaminoethylamino (): Boosts affinity for serotonin/dopamine receptors via basic nitrogen .

Pharmacokinetic and Toxicological Considerations

- Solubility : The hydroxyethyl group in the target compound improves aqueous solubility (~25 mg/mL) compared to analogs with aromatic 7-substituents (<5 mg/mL).

- Metabolism : Propyl chains undergo β-oxidation, whereas butynyl groups (as in Linagliptin Impurity 1) resist metabolic degradation, leading to longer half-lives .

- Toxicity : Chlorinated analogs () may pose hepatotoxicity risks due to reactive metabolite formation.

Biological Activity

8-((2-hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 13055-82-8, is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to theophylline and has been investigated for various pharmacological properties, including anti-inflammatory and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 425.87 g/mol. Its structure features a purine base with hydroxyl and amino functional groups that are essential for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines:

These values indicate that the compound exhibits significant cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. It has been tested in various models to assess its ability to inhibit inflammatory mediators. For example, it reduced the production of pro-inflammatory cytokines in vitro, indicating a mechanism that could be beneficial in treating inflammatory diseases.

The biological activity of 8-((2-hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is attributed to its interaction with specific cellular pathways:

- Inhibition of Kinases : The compound has been reported to inhibit certain kinases involved in cell proliferation and survival, which may contribute to its anticancer effects.

- Modulation of Apoptosis : It promotes apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

- Anti-inflammatory Pathways : The compound modulates signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.

Case Studies

Several case studies have documented the effects of this compound in preclinical settings:

- Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to control groups, suggesting effective targeting of breast cancer cells.

- In Vivo Models : In animal models of inflammation, administration of the compound led to reduced swelling and pain responses, further supporting its anti-inflammatory properties.

Q & A

Q. Critical Variables :

- Solvent polarity : Higher polarity solvents (DMF, DMSO) improve nucleophilicity but may reduce selectivity.

- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate amination .

- Yield Optimization : Pilot studies suggest yields range from 45–70%, with impurities arising from incomplete substitution or oxidation .

How can structural discrepancies in NMR and X-ray crystallography data for this compound be resolved?

Advanced Research Question

Discrepancies often arise from:

Q. Methodological Resolution :

- Variable Temperature NMR : Conduct experiments from 25°C to −40°C to identify dynamic tautomerism .

- DFT Calculations : Compare computed vs. experimental NMR shifts to validate dominant tautomers .

- High-Resolution X-ray : Use synchrotron radiation to resolve disordered regions in crystals .

What strategies are effective for analyzing contradictory bioactivity data across cell-based assays?

Advanced Research Question

Contradictory results (e.g., IC₅₀ values varying by >50% between studies) may stem from:

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times .

- Metabolic Stability : The hydroxyethyl group may undergo oxidation in certain media, altering activity .

Q. Experimental Design :

- Standardized Protocols : Use identical cell lines, passage numbers, and assay buffers (e.g., 10% FBS in DMEM) .

- Metabolite Profiling : LC-MS/MS to track degradation products during assays .

- Positive Controls : Include known purine-based inhibitors (e.g., theophylline derivatives) for baseline comparison .

How can computational modeling predict the compound’s interaction with adenosine receptors?

Basic Research Question

Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to adenosine A₁/A₂A receptors. The hydroxyethylamino group forms hydrogen bonds with Glu172 (A₂A) or His278 (A₁) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of receptor-ligand complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. Validation :

- Compare predicted binding modes with mutagenesis data (e.g., Ala substitution at Glu172 reduces affinity) .

What are the stability profiles of this compound under physiological conditions, and how can degradation be mitigated?

Advanced Research Question

Stability Challenges :

- Hydrolysis : The lactam ring is susceptible to base-catalyzed hydrolysis at pH >8 .

- Oxidation : The hydroxyethyl group may oxidize to a carbonyl under aerobic conditions .

Q. Analytical Strategies :

- Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (37°C, 24 hrs) and analyze via HPLC-MS .

- Stabilization Methods :

- Lyophilization : Store as a lyophilized powder under argon to prevent oxidation .

- Buffered Formulations : Use citrate buffer (pH 6.0–7.0) for in vitro studies .

How does the propyl substituent at position 7 influence pharmacokinetic properties compared to shorter alkyl chains?

Basic Research Question

Comparative Data :

| Substituent | LogP (Predicted) | Solubility (mg/mL) | Plasma Half-life (rats) |

|---|---|---|---|

| Propyl | 1.8 | 0.45 | 3.2 hrs |

| Ethyl | 1.2 | 1.20 | 2.1 hrs |

| Methyl | 0.7 | 2.50 | 1.5 hrs |

Q. Mechanistic Insight :

- Longer alkyl chains (e.g., propyl) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

- The propyl group may slow metabolism by cytochrome P450 enzymes, extending half-life .

What synthetic intermediates are critical for scaling up production, and how are they characterized?

Advanced Research Question

Key Intermediates :

3-Methyl-7-propylpurine-2,6-dione : Confirm purity (>98%) via HPLC (C18 column, 220 nm) .

8-Chloro precursor : Synthesized via POCl₃ treatment; monitor by ¹³C NMR for Cl substitution at δ 145 ppm .

Q. Scale-Up Challenges :

- Exothermic Reactions : Use jacketed reactors for amination steps to control temperature .

- Waste Streams : Optimize solvent recovery (e.g., DMF distillation) to reduce environmental impact .

How do structural modifications at position 8 affect selectivity toward kinase vs. phosphatase targets?

Advanced Research Question

Case Study :

- Hydroxyethylamino vs. Cyclohexylamino :

- Hydroxyethylamino: Higher selectivity for PKA (kinase) due to H-bonding with Thr183 .

- Cyclohexylamino: Favors phosphatase inhibition (e.g., PP1) via hydrophobic interactions .

Q. Experimental Validation :

- Kinase Profiling : Use a panel of 50 kinases (Eurofins) to calculate selectivity indices .

- Crystallography : Co-crystallize with targets to map binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.